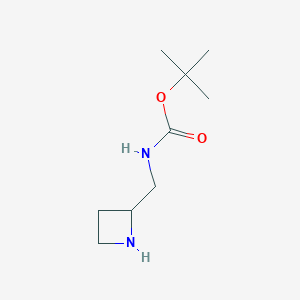

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(azetidin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-5-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZBFSZZEGSSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558418 | |

| Record name | tert-Butyl [(azetidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99724-21-7 | |

| Record name | tert-Butyl [(azetidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(azetidin-2-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Azetidin-2-ylmethyl-carbamic acid tert-butyl ester: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester, identified by the CAS Number 99724-21-7 , is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry.[1][2] Its unique structural architecture, featuring a strained four-membered azetidine ring coupled with a Boc-protected aminomethyl side chain, offers a compelling combination of conformational rigidity and synthetic versatility. This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol, and its strategic applications in the design and development of novel therapeutic agents. The strategic incorporation of the azetidine motif can significantly influence the pharmacological profile of a drug candidate, making this compound a valuable asset for researchers aiming to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various synthetic protocols.

| Property | Value | Source |

| CAS Number | 99724-21-7 | [1] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [3] |

| Appearance | White to yellow solid | [4] |

| Storage Temperature | 2-8°C |

Note: Explicit experimental data for melting point, boiling point, and solubility were not found in the publicly available literature. These properties should be determined empirically upon acquisition of the compound.

The Strategic Importance of the Azetidine Moiety in Drug Design

The azetidine ring, a four-membered saturated heterocycle, has gained considerable traction in drug discovery.[5] Its inclusion in a molecular scaffold imparts a degree of conformational constraint, which can be highly advantageous for several reasons:

-

Enhanced Binding Affinity: By reducing the conformational flexibility of a molecule, the entropic penalty upon binding to a biological target is minimized, potentially leading to a significant increase in binding affinity.

-

Improved Selectivity: The well-defined three-dimensional geometry of the azetidine ring can facilitate more precise interactions with the target protein, leading to improved selectivity over off-target interactions.

-

Metabolic Stability: The strained ring system can influence the metabolic profile of a drug candidate, sometimes leading to increased resistance to enzymatic degradation.

-

Vectorial Exit Trajectory: The defined exit vectors from the azetidine ring allow for precise orientation of substituents, enabling the exploration of specific binding pockets within a target protein.

The tert-butyloxycarbonyl (Boc) protecting group on the primary amine of this compound is a cornerstone of its synthetic utility. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the amine for subsequent functionalization.[6][7] This orthogonality is a critical feature in multi-step synthetic campaigns.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

This compound Synthesis Workflow

Materials:

-

Azetidin-2-ylmethanamine dihydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add Azetidin-2-ylmethanamine dihydrochloride.

-

Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath. To this, slowly add triethylamine (Et₃N) to neutralize the hydrochloride salt and liberate the free amine.

-

Boc-Protection: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine suspension at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of a wide array of more complex molecules with therapeutic potential. Its utility stems from the ability to selectively deprotect the Boc group and functionalize the resulting primary amine.

Workflow for Elaboration of the Azetidine Scaffold:

Application of the Azetidine Building Block in a Drug Discovery Cascade

This workflow illustrates how the title compound can be used to generate a library of diverse molecules for biological screening. The primary amine, unmasked after Boc deprotection, can undergo a variety of chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to introduce a wide range of substituents.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

-

Alkylation: Introduction of alkyl groups.

These reactions allow for the systematic exploration of the chemical space around the azetidine core, facilitating the identification of lead compounds with desired biological activities.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique structural features, combining a conformationally constrained azetidine ring with a synthetically tractable Boc-protected amine, provide chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The ability to introduce this scaffold into a diverse range of molecules allows for the fine-tuning of pharmacological properties, ultimately contributing to the development of safer and more effective medicines.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. (2025-10-13). Available from: [Link].

-

ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link].

-

Ningbo Inno Pharmchem Co., Ltd. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available from: [Link].

-

Shanghai Kehua Bio-engineering Co., Ltd. |99724-21-7||MFCD06658350|有机合成. Available from: [Link].

-

PubChem. ((S)-2,2-Dimethyl-1-{(S)-3-methyl-1-[4-oxo-1-((S)-1-phenyl-ethylcarbamoyl)-azetidin-2-yloxymethyl]-butylcarbamoyl}-propyl)-carbamic acid tert-butyl ester | C29H46N4O6 | CID 482279. Available from: [Link].

-

Yuhan Chemical. tert-Butyl (azetidin-2-ylmethyl)carbamate. Available from: [Link].

-

Organic Syntheses Procedure. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Available from: [Link].

-

Organic Letters. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014-12-23). Available from: [Link].

-

ResearchGate. Synthesis of carbamate 9 d: (a) tert‐butyl... | Download Scientific Diagram. Available from: [Link].

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link].

-

Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link].

-

Chemsrc. [1-(2-amino-phenyl)-azetidin-3-yl]-carbamic acid tert-butyl ester | 889948-05-4. (2025-09-25). Available from: [Link].

-

PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645. Available from: [Link].

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link].

-

National Institute of Standards and Technology. tert-Butyl carbamate. Available from: [Link].

Sources

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. Novachemistry-Products [novachemistry.com]

- 3. |99724-21-7||MFCD06658350|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 4. tert-Butyl (azetidin-2-ylmethyl)carbamate,99724-21-7-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

The Strategic Advantage of Precision: A Technical Guide to the Physicochemical Properties of Boc-Protected Azetidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-protected azetidine building blocks have emerged as indispensable tools in modern medicinal chemistry, offering a unique combination of structural rigidity, synthetic versatility, and desirable physicochemical properties. This in-depth technical guide provides a comprehensive analysis of the core physicochemical characteristics of these valuable scaffolds, including lipophilicity (LogP/LogD), acidity/basicity (pKa), solubility, thermal stability, and conformational behavior. By elucidating the interplay between these properties and their impact on drug discovery and development, this guide serves as a critical resource for scientists seeking to leverage the strategic advantages of Boc-protected azetidines in the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to empower researchers with the practical knowledge to characterize and select the most appropriate building blocks for their specific applications.

Introduction: The Rise of Azetidines in Drug Discovery

The azetidine motif, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and chemical attributes.[1][2][3] Its inherent ring strain, while making it more reactive than larger saturated heterocycles like pyrrolidine and piperidine, also imparts a degree of conformational constraint that can be advantageous for optimizing ligand-receptor interactions.[1][2] The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen not only facilitates synthetic manipulations but also profoundly influences the molecule's physicochemical properties, making Boc-protected azetidines highly valuable building blocks in the synthesis of complex drug candidates.[4]

The strategic incorporation of Boc-protected azetidines into molecular scaffolds can lead to improvements in various pharmacological parameters, including metabolic stability, aqueous solubility, and membrane permeability.[5][6] This guide will delve into the key physicochemical properties of these building blocks, providing both theoretical understanding and practical methodologies for their assessment.

Lipophilicity: Navigating the Balance Between Permeability and Solubility

Lipophilicity, a critical determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties, is typically quantified by the logarithm of the partition coefficient (LogP) between octanol and water.[7] For ionizable molecules like many azetidine derivatives, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.

The Boc-protecting group, with its bulky tert-butyl moiety, significantly increases the lipophilicity of the parent azetidine scaffold. However, the overall LogP of a Boc-protected azetidine building block is highly dependent on the nature and position of other substituents on the azetidine ring. The ability to fine-tune lipophilicity by introducing polar or nonpolar functional groups is a key advantage of this class of compounds.[6]

Predicted and Experimental Lipophilicity Data

While experimental LogP and LogD values for a wide range of Boc-protected azetidines are not extensively tabulated in the literature, computational models can provide useful estimations. For instance, the calculated LogP (cLogP) for 1-Boc-azetidine-3-carboxylic acid is approximately 0.4, indicating a relatively balanced hydrophilic-lipophilic character.[8]

Table 1: Predicted Physicochemical Properties of Selected Boc-Protected Azetidine Building Blocks

| Compound | Molecular Formula | Molecular Weight | cLogP | Predicted pKa |

| 1-Boc-azetidine-3-one | C₈H₁₃NO₃ | 171.19 | - | -1.99 ± 0.20[9][10] |

| 1-Boc-azetidine-3-carboxylic acid | C₉H₁₅NO₄ | 201.22 | 0.4[8] | 4.21 ± 0.20[11] |

| (R)-1-Boc-azetidine-3-ol | C₈H₁₅NO₃ | 187.21 | - | - |

| 1-Boc-3-aminoazetidine | C H₁₆N₂O₂ | 186.23 | - | - |

Note: cLogP and predicted pKa values are computationally derived and should be used as estimates. Experimental determination is recommended for accurate characterization.

Acidity and Basicity (pKa): The Key to Ionization and Biological Interactions

The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and potential for ionic interactions with biological targets. The nitrogen atom of the azetidine ring is basic, while acidic functional groups, such as a carboxylic acid, can also be present.

The electron-withdrawing nature of the Boc-protecting group reduces the basicity of the azetidine nitrogen compared to an unprotected azetidine. The pKa of any acidic or basic substituents will also be influenced by the electronic environment of the azetidine ring. For example, the predicted pKa of the carboxylic acid group in 1-Boc-azetidine-3-carboxylic acid is approximately 4.21.[11]

Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. The solubility of Boc-protected azetidine building blocks is a complex interplay of their lipophilicity, crystal lattice energy, and the presence of ionizable groups. While the Boc group generally decreases aqueous solubility due to its lipophilic nature, the introduction of polar functional groups like hydroxyls or carboxylic acids can significantly enhance it.[12][13]

The solubility in organic solvents is also a crucial consideration for synthetic chemists during reaction setup and purification. Generally, Boc-protected azetidines exhibit good solubility in a range of common organic solvents such as dichloromethane, ethyl acetate, and methanol.[13]

Thermal Stability: Understanding the Limits of Application

The thermal stability of building blocks is an important consideration for their storage and use in chemical reactions, particularly those conducted at elevated temperatures. The Boc protecting group is known to be thermally labile, and its removal can often be achieved by heating.[14] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques for assessing the thermal stability of Boc-protected azetidines.[15][16][17] TGA can determine the onset temperature of decomposition, while DSC can identify melting points and other thermal transitions.[15][18][19]

Generally, the thermal deprotection of N-Boc groups occurs at temperatures above 150 °C, with the exact temperature depending on the specific molecular structure and the solvent used.[14] This property can be exploited for in-situ deprotection in multi-step syntheses.[11][20]

Conformational Analysis: The Three-Dimensional Shape of Success

The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate ring strain.[21] The bulky tert-butyloxycarbonyl (Boc) group significantly influences this puckering and the preferred orientation of substituents. This conformational preference is critical as it dictates the three-dimensional arrangement of functional groups, which in turn affects how the molecule interacts with its biological target.[21]

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental techniques used to elucidate the conformational preferences of Boc-protected azetidines.[22] Computational modeling also plays a crucial role in understanding the conformational landscape of these molecules.[22]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh the Boc-protected azetidine derivative and dissolve it in a minimal amount of a suitable co-solvent (e.g., methanol) if necessary, before diluting with deionized water to a known concentration (typically 0.01 M to 0.1 M).

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP by the Shake-Flask Method

This classic method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.

-

Sample Preparation: Prepare a stock solution of the Boc-protected azetidine derivative in the pre-saturated n-octanol.

-

Partitioning: In a vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Equilibration: Shake the vial vigorously for a predetermined time (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate the LogP value using the formula: LogP = log (Concentration in octanol / Concentration in water).

Conclusion

Boc-protected azetidine building blocks represent a class of chemical tools with exceptional potential for the development of novel therapeutics. Their unique physicochemical properties, including tunable lipophilicity, predictable ionization behavior, and conformational rigidity, provide medicinal chemists with a powerful platform for optimizing the drug-like properties of lead compounds. A thorough understanding and experimental characterization of these properties are paramount to fully harnessing the strategic advantages offered by these versatile scaffolds. This guide provides the foundational knowledge and practical methodologies to empower researchers in their quest to design and synthesize the next generation of innovative medicines.

References

Sources

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 10. 398489-26-4 CAS MSDS (1-Boc-3-azetidinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 19. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent advances in the chemistry of metallated azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Structural Landscape of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules. For drug discovery and development professionals, a comprehensive understanding of a molecule's three-dimensional structure and electronic environment is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for Azetidin-2-ylmethyl-carbamic acid tert-butyl ester, a key building block in medicinal chemistry. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we aim to provide a foundational understanding of its spectroscopic signature, enabling researchers to confidently identify and characterize this important synthetic intermediate.

Introduction: The Azetidine Scaffold and the Importance of NMR

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its presence in a molecule can impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and cell permeability. This compound serves as a versatile precursor for the synthesis of more complex azetidine-containing compounds. The tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulation of the exocyclic amine, making it a valuable asset in multi-step synthetic campaigns.

Accurate structural verification of such building blocks is a critical quality control step. NMR spectroscopy, through its sensitivity to the local electronic environment of atomic nuclei, provides a detailed fingerprint of the molecule. This guide will delve into the specific ¹H and ¹³C NMR characteristics of this compound, offering a technical narrative grounded in the principles of spectroscopic analysis.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their neighboring protons, and their relative spatial orientations.

A detailed breakdown of the expected proton signals is as follows:

-

tert-Butyl Protons (-C(CH₃)₃): A prominent singlet is observed around δ 1.45 ppm , integrating to nine protons. This signal is characteristic of the magnetically equivalent methyl protons of the Boc protecting group. Its singlet nature arises from the absence of adjacent protons.

-

Azetidine Ring Protons (-CH₂-CH-CH₂-): The protons of the azetidine ring exhibit a more complex pattern due to diastereotopicity and spin-spin coupling.

-

The methine proton (H-2) , being adjacent to both the nitrogen atom and the exocyclic methylene group, is expected to appear as a multiplet.

-

The methylene protons at the C3 and C4 positions will also present as multiplets, further complicated by geminal and vicinal coupling. The strained nature of the four-membered ring influences the coupling constants, with typical values for azetidines often deviating from those of acyclic systems.

-

-

Exocyclic Methylene Protons (-CH₂-NHBoc): The two protons of the methylene group attached to the carbamate nitrogen are diastereotopic and will likely appear as a multiplet. Their chemical shift is influenced by the electron-withdrawing effect of the carbamate group.

-

Carbamate Proton (-NH-): The proton on the carbamate nitrogen often appears as a broad singlet or a triplet, depending on the solvent and concentration, due to quadrupole broadening and coupling to the adjacent methylene protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule.

The expected chemical shifts for the carbon atoms are:

-

tert-Butyl Group Carbons (-C(CH₃)₃):

-

The quaternary carbon of the tert-butyl group is typically found around δ 79-80 ppm .

-

The methyl carbons give rise to a single, intense signal around δ 28 ppm .

-

-

Carbamate Carbonyl Carbon (-C=O): This carbon is deshielded due to the electronegative oxygen and nitrogen atoms and is expected to resonate in the range of δ 155-157 ppm .

-

Azetidine Ring Carbons:

-

The methine carbon (C-2) , attached to the nitrogen and the exocyclic methylene group, will be found in the downfield region for aliphatic carbons.

-

The methylene carbons (C-3 and C-4) will have chemical shifts characteristic of saturated heterocyclic systems.

-

-

Exocyclic Methylene Carbon (-CH₂-NHBoc): This carbon's chemical shift will be influenced by the adjacent nitrogen of the carbamate.

Summary of Spectral Data

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28 (CH₃), ~79-80 (C) |

| -C=O | - | ~155-157 |

| Azetidine CH (H-2) | Multiplet | Downfield Aliphatic Region |

| Azetidine CH₂ | Multiplets | Saturated Heterocycle Region |

| -CH₂-NHBoc | Multiplet | Aliphatic Region |

| -NH- | Broad Singlet/Triplet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural analysis.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of "this compound" in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral width: ~240 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard.

Workflow for NMR-based Structural Elucidation

The following diagram illustrates the logical workflow for characterizing "this compound" using NMR spectroscopy.

Introduction: The Convergence of Strain and Protection in Modern Chemistry

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of N-Boc Protected Azetidines

Azetidines, four-membered saturated nitrogen heterocycles, are privileged scaffolds in medicinal chemistry and organic synthesis. Their significance stems from the unique conformational rigidity and vectorial properties they impart to bioactive molecules. The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, makes them fascinating yet challenging synthetic targets, while also providing a driving force for unique chemical reactivity.

In multi-step syntheses, the protection of the azetidine nitrogen is paramount. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions. The combination of the strained azetidine core with the sterically demanding N-Boc group results in a molecule with distinct structural and electronic properties.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational frequencies of chemical bonds. For researchers working with N-Boc protected azetidines, IR spectroscopy serves as an indispensable tool for routine reaction monitoring, structural confirmation, and purity assessment. This guide offers an in-depth analysis of the characteristic IR spectra of these compounds, explaining the causality behind observed absorptions and providing practical, field-proven insights for accurate spectral interpretation.

Part 1: Deconstructing the Spectrum - Characteristic Vibrational Modes

The IR spectrum of an N-Boc protected azetidine is a composite of the vibrational modes of the Boc group and the azetidine ring. Understanding the expected frequencies and the factors that influence them is the cornerstone of accurate spectral analysis.

The N-Boc Group: A Dominant Spectroscopic Signature

The N-Boc group, being a carbamate, possesses several strong, characteristic IR absorptions that are often the most prominent features in the spectrum.

-

The Carbonyl (C=O) Stretch: The most intense and diagnostically significant band is the carbonyl stretch (νC=O). For N-Boc protected azetidines, this peak typically appears as a very strong, sharp band in the range of 1700 - 1690 cm⁻¹ . This frequency is a direct reflection of the electronic environment. The nitrogen atom adjacent to the carbonyl group engages in resonance, donating its lone pair of electrons to the C=O bond. This delocalization imparts partial single-bond character to the carbonyl, weakening it and lowering its stretching frequency compared to a standard ester (typically 1750-1735 cm⁻¹) or a simple ketone (1715 cm⁻¹).

-

C-O Stretching Vibrations: The Boc group features two C-O single bonds (N-C=O)-O-C(CH₃)₃, which give rise to characteristic stretching vibrations. These typically appear as two distinct, strong-to-medium intensity bands:

-

An asymmetric C-O-C stretch, often found around 1250 - 1240 cm⁻¹ .

-

A stretch associated with the O-C(CH₃)₃ bond, typically in the 1160 - 1150 cm⁻¹ region. The presence of this pair of strong bands is highly indicative of the Boc group.

-

-

tert-Butyl Group Vibrations: The tert-butyl moiety provides its own set of characteristic C-H bending vibrations. A doublet is often observed around 1390 cm⁻¹ and 1365 cm⁻¹ , which is characteristic of a gem-dimethyl group split by the tertiary carbon. The band at 1365 cm⁻¹ is typically sharp and of medium intensity, serving as a reliable marker for the tert-butyl group.

The Azetidine Ring: Subtle Signals from a Strained Core

The absorptions from the azetidine ring are generally of lower intensity than those of the Boc group and fall in more crowded regions of the spectrum. However, their identification is crucial for complete structural confirmation.

-

C-H Stretching: The aliphatic C-H stretching vibrations (νC-H) of the CH₂ groups in the azetidine ring appear, as expected, just below 3000 cm⁻¹. Typically, these are seen in the 2980 - 2850 cm⁻¹ range. These peaks will overlap with the C-H stretches from the tert-butyl group of the Boc protector.

-

CH₂ Bending (Scissoring): The scissoring vibration (δCH₂) of the ring methylene groups is expected around 1480 - 1450 cm⁻¹ . This peak can sometimes be obscured or overlap with other absorptions in the fingerprint region.

-

C-N Stretching: The stretching of the carbon-nitrogen bond (νC-N) within the azetidine ring is a key vibration. In cyclic amines, this band is often found in the 1200 - 1020 cm⁻¹ range. Due to the carbamate nature of the N-Boc group, the exocyclic C-N bond stretch is coupled with other vibrations, but the endocyclic C-N stretches contribute to the complex pattern of bands in the fingerprint region.

-

Ring Strain Effects: While the exocyclic Boc carbonyl is insulated from direct ring strain effects on its bond angle, the strain within the azetidine ring does influence its overall vibrational modes. High-resolution studies on unsubstituted azetidine have identified specific low-frequency modes for ring deformation and puckering. While these are not typically observed in routine mid-IR spectroscopy, the overall strain can lead to subtle shifts in the CH₂ bending and rocking frequencies compared to their unstrained pyrrolidine counterparts.

Summary of Key Absorptions

The following table summarizes the critical IR absorption bands for the characterization of N-Boc protected azetidines.

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Intensity | Notes and Causality |

| Boc Group C=O Stretch | 1700 - 1690 | Very Strong, Sharp | Lower frequency due to N→C=O resonance. The most diagnostic peak. |

| Ring & Boc C-H Stretch | 2980 - 2850 | Medium to Strong | Aliphatic C-H stretches from the ring and the tert-butyl group. |

| Boc tert-Butyl Bend | ~1365 | Medium, Sharp | Characteristic band for the tert-butyl group. Often a doublet with a peak at ~1390 cm⁻¹. |

| Boc Asymmetric C-O-C Stretch | 1250 - 1240 | Strong | Part of the carbamate "signature". |

| Boc O-C(CH₃)₃ Stretch | 1160 - 1150 | Strong | The second highly characteristic carbamate C-O stretch. |

| Azetidine CH₂ Bend | 1480 - 1450 | Medium to Weak | Standard methylene scissoring vibration. |

| Azetidine C-N Stretch | 1200 - 1020 | Medium | Contributes to the fingerprint region; often coupled with other modes. |

Part 2: Experimental Protocol and Data Acquisition

Trustworthy data begins with a robust and reproducible experimental protocol. Attenuated Total Reflectance (ATR) is the most common and convenient sampling technique for both liquid and solid N-Boc protected azetidines, as it requires minimal sample preparation.

Workflow for ATR-FTIR Analysis

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester (MW: 200.28 g/mol ), a vital heterocyclic building block in contemporary drug discovery. We move beyond standard protocols to deliver an in-depth perspective on method development, rooted in the physicochemical properties of the analyte. This document details optimized protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS), and data interpretation, including high-resolution mass spectrometry (HRMS) for unambiguous formula confirmation. The causality behind experimental choices, such as ionization mode and collision energy, is explained to empower researchers to adapt these methods to their specific analytical challenges. Key fragmentation pathways are elucidated and visualized, providing a predictive model for structural confirmation. This guide is designed to serve as a practical, authoritative resource for scientists requiring robust and reliable characterization of this and structurally related molecules.

Introduction: The Analytical Imperative for a Key Building Block

This compound, and its structural isomers, are increasingly utilized as key intermediates in the synthesis of novel therapeutics.[1][2] The azetidine ring is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in peptide and medicinal chemistry for the temporary protection of amine functionalities.[3]

Accurate and unambiguous characterization of this molecule is therefore not a trivial quality control step, but a critical prerequisite for successful drug development. Impurities, isomers, or degradation products can have profound impacts on downstream synthetic steps and the biological activity of the final compound. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and structural information.[4][5] This guide provides the foundational principles and actionable protocols to achieve comprehensive MS-based characterization.

Core Principles: Tailoring Mass Spectrometry to the Analyte

A successful mass spectrometry method is not a "one-size-fits-all" solution. It is an experimental design informed by the analyte's structure. This compound (C10H20N2O2) possesses distinct features that dictate our analytical strategy:

-

Basic Moieties: The presence of two nitrogen atoms—one in the azetidine ring and one in the carbamate linker—makes the molecule basic. These sites are readily protonated, making positive-mode Electrospray Ionization (ESI) the logical and most effective choice.[4]

-

Boc Protecting Group: The tert-butyl carbamate group is thermally and acid-labile. This property is advantageous for synthetic deprotection but requires careful optimization of MS source conditions to prevent in-source decay. However, its characteristic fragmentation pattern is a powerful diagnostic tool in tandem mass spectrometry (MS/MS).[6][7]

Optimized LC-MS Protocol for Robust Analysis

The following protocol is a validated starting point for the analysis of this compound. It is designed to provide excellent chromatographic peak shape, efficient ionization, and reproducible results.

Sample Preparation: The Foundation of Quality Data

Analyte integrity begins with proper sample handling. To minimize potential degradation and ensure compatibility with the LC-MS system, the following procedure is recommended.

Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

-

Filtration (Recommended): Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.

Causality: The use of a mobile-phase-matched solvent for the final dilution prevents peak distortion and injection shock. Formic acid is added to acidify the sample, ensuring the amine functionalities are protonated for optimal retention on reversed-phase columns and efficient ESI ionization.[8]

Liquid Chromatography: Achieving Baseline Separation

Effective chromatographic separation is critical to resolve the target analyte from impurities and isomers. Given the polar and basic nature of the analyte, a C18 reversed-phase column is a suitable choice.[9]

| Parameter | Recommended Setting | Rationale |

| LC System | UHPLC/HPLC | Standard system capable of binary gradients. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent efficiency and resolution for small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier for improved peak shape and ionization.[8] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase. |

| Gradient | 5% B to 95% B over 5-7 min | A standard screening gradient. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 1 - 5 µL | Minimize to prevent column overload. |

Mass Spectrometry: Unveiling the Molecular Identity

The mass spectrometer settings are where molecular-specific information is generated. The following parameters are optimized for ESI in positive ion mode.

| Parameter | Recommended Setting | Rationale |

| Ionization Source | Electrospray Ionization (ESI) | Ideal for polar, basic compounds.[4] |

| Polarity | Positive | The two nitrogen atoms are readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Source Temp. | 120 - 150 °C | Assists in desolvation without causing thermal degradation. |

| Desolvation Gas | Nitrogen, 600 - 800 L/hr | Facilitates the evaporation of solvent from droplets. |

| Scan Mode (Full Scan) | m/z 50 - 500 | To detect the protonated molecule [M+H]⁺ at m/z 201.16. |

| Scan Mode (MS/MS) | Precursor: 201.16 | Isolate the parent ion for fragmentation analysis. |

| Collision Energy | 10 - 30 eV (or arbitrary units) | Energy required to induce fragmentation. Must be optimized empirically. |

Data Analysis and Structural Elucidation

Interpreting the mass spectrum correctly is paramount for confirming the identity of this compound.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confirmation

While nominal mass can suggest an identity, it cannot confirm it. HRMS instruments (e.g., TOF, Orbitrap, FT-ICR) provide mass measurements with high accuracy (typically <5 ppm), allowing for the unambiguous determination of the elemental formula.[10][11][12]

-

Theoretical Exact Mass of [M+H]⁺ (C10H21N2O2⁺): 201.15975

-

Verification: An experimentally measured mass of, for example, 201.15950 (a 1.2 ppm error) provides extremely high confidence in the assigned elemental composition of C10H20N2O2.[13] This capability is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

By isolating the protonated molecular ion ([M+H]⁺ at m/z 201.16) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a molecular fingerprint.[14] The fragmentation of Boc-protected amines is well-documented and follows predictable pathways.[6][15][16]

Primary Fragmentation Pathways:

-

Loss of Isobutylene (56 Da): The most characteristic fragmentation of the Boc group involves the loss of isobutylene (C4H8), resulting in a carbamic acid intermediate.[7]

-

[M+H]⁺ (m/z 201.16) → [M+H - 56]⁺ (m/z 145.10)

-

-

Loss of the entire Boc Group (100 Da): A subsequent loss of CO2 from the carbamic acid intermediate, or a concerted loss of isobutylene and CO2, leads to the deprotected amine.[7]

-

[M+H]⁺ (m/z 201.16) → [M+H - 100]⁺ (m/z 101.10)

-

-

Loss of tert-Butanol (74 Da): An alternative rearrangement can lead to the loss of neutral tert-butanol.[16]

-

[M+H]⁺ (m/z 201.16) → [M+H - 74]⁺ (m/z 127.12)

-

-

Ring Opening of Azetidine: Cleavage of the azetidine ring can also occur, leading to smaller fragment ions.

The relative abundance of these fragments provides a robust signature for structural confirmation. The ion at m/z 101.10, corresponding to the protonated azetidin-2-ylmethanamine core, is often a prominent peak.

Caption: Predicted MS/MS fragmentation of protonated this compound.

Experimental Workflow and Logic

A systematic approach ensures that all necessary data for unambiguous identification is collected efficiently.

Caption: Logical workflow for the definitive mass spectrometric identification of the target compound.

Conclusion

This guide provides a robust, scientifically-grounded methodology for the mass spectrometric analysis of this compound. By understanding the interplay between the molecule's chemical properties and the analytical technique, researchers can move from simple detection to confident and unambiguous structural confirmation. The detailed protocols for LC-MS, coupled with the predictive fragmentation analysis and the emphasis on HRMS, constitute a comprehensive strategy. Adherence to this framework will ensure data integrity, support regulatory requirements, and accelerate drug discovery and development programs that rely on this critical chemical building block.

References

-

Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [10]

-

Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. [11]

-

Gault, J., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, ACS Publications. [12]

-

Scandola, M., et al. (2006). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, PubMed. [6]

-

ResearchGate. (2018). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. [13]

-

ChemicalBook. (n.d.). (AZETIDIN-2-YLMETHYL)-CARBAMIC ACID TERT-BUTYL ESTER | 99724-21-7.

-

Suresh, E., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry, PubMed.

-

Suresh, E., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, PubMed. [15]

-

Suresh, E., et al. (2008). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, PubMed. [16]

-

Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [9]

-

Brown, L. E., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. [3]

-

LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

-

ResearchGate. (2010). Fast LC/MS in the analysis of small molecules. [8]

-

European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [4]

-

American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [5]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [14]

-

ChemicalBook. (n.d.). tert-butyl azetidin-3-ylmethyl(methyl)carbamate | 1053655-53-0. [1]

-

Turecek, F., & Yao, C. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, NIH. [7]

-

MedChemExpress. (n.d.). tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate. [2]

Sources

- 1. tert-butyl azetidin-3-ylmethyl(methyl)carbamate | 1053655-53-0 [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. osti.gov [osti.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Technical Guide to its Ascendant Role in Medicinal Chemistry

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged structure in modern drug discovery.[1] Its unique combination of conformational rigidity, inherent ring strain, and three-dimensional character offers medicinal chemists a powerful tool to overcome challenges in potency, selectivity, and pharmacokinetics.[2][3] This guide provides an in-depth analysis of the azetidine ring, synthesizing foundational principles with field-proven insights. We will explore its unique physicochemical properties, dissect key synthetic methodologies, and examine its application as a transformative bioisostere in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable scaffold.

The Azetidine Scaffold: Unique Structural and Physicochemical Properties

The distinct biological and pharmacological profile of azetidine-containing compounds stems directly from the unique geometry and electronic nature of the four-membered ring. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring is characterized by significant angle and torsional strain, approximately 25.4 kcal/mol.[4] This strain is not a liability but a key feature that chemists exploit. It forces the ring into a non-planar, "puckered" conformation, which is a critical determinant of the molecule's three-dimensional shape.[5] This puckering profoundly influences how the molecule interacts with biological targets and its overall physicochemical properties.[5][6]

The constrained nature of the azetidine ring provides a rigid scaffold, limiting the number of accessible conformations.[7] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[7] Furthermore, the introduction of this sp³-rich, three-dimensional motif is a well-established strategy to move away from the flat, aromatic structures that often plague drug candidates with poor solubility and high metabolic turnover.[8]

A Comparative Analysis of Physicochemical Properties

One of the most compelling reasons for incorporating an azetidine scaffold is its ability to favorably modulate a compound's pharmacokinetic profile.[9] Compared to larger saturated heterocycles, azetidine often improves metabolic stability, particularly against N-dealkylation, a common metabolic liability for secondary and tertiary amines.[9] This resistance can lead to a longer half-life and increased drug exposure in vivo. The smaller ring size and distinct electronic properties also impact basicity (pKa) and lipophilicity (logP), which are critical for absorption, distribution, metabolism, and excretion (ADME).

| Heterocycle | Typical pKa | Typical clogP (Unsubstituted) | Key Advantages in Drug Design | Common Metabolic Liabilities |

| Azetidine | 8.0 - 9.5 | ~0.1 | Increased metabolic stability (resists N-dealkylation), improved solubility, provides rigid 3D exit vectors.[8][9] | Ring strain can lead to unique reactivity (less common in vivo).[4] |

| Pyrrolidine | 11.27 | ~0.4 | Versatile scaffold, well-established chemistry. | Susceptible to N-dealkylation and ring oxidation. |

| Piperidine | 11.22 | ~0.8 | Common structural motif, diverse commercial building blocks. | Prone to N-dealkylation and α-carbon oxidation.[9] |

| Morpholine | 8.39 | ~-1.0 | Improves aqueous solubility, acts as H-bond acceptor. | Generally stable, but can undergo N-dealkylation. |

Note: pKa and clogP values are approximate and can vary significantly with substitution.

Synthetic Strategies for Accessing Functionalized Azetidines

Historically, the synthesis of the strained azetidine ring was considered challenging, which limited its use in drug discovery programs.[1][10] However, recent decades have seen remarkable advances, providing a robust toolbox for the construction and functionalization of this scaffold.[4][11] These methods include cycloadditions, intramolecular cyclizations, and strain-release functionalizations.[12]

Key synthetic approaches include:

-

[2+2] Cycloadditions (Aza Paternò-Büchi Reaction): This method involves the photocycloaddition of an imine and an alkene, offering a direct and atom-economical route to highly functionalized azetidines.[13]

-

Intramolecular Ring Closure: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful strategy, allowing for the direct formation of the C-N bond to close the ring.[4] Other methods involve the cyclization of γ-amino alcohols or related precursors.

-

Ring Expansion/Contraction: While less common, methods involving the expansion of aziridines or contraction of pyrrolidines have also been developed.

-

Functionalization of Pre-formed Rings: A highly modular approach involves the "any-stage" installation of azetidine rings onto nucleophiles using electrophilic azetidinyl reagents.[14][15]

Diagram of a General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and diversification of azetidine-based scaffolds, a key process in building libraries for high-throughput screening.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azetidines - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

Conformational Analysis of 2-Substituted Azetidine Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide:

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve aqueous solubility, and provide novel three-dimensional exit vectors for exploring chemical space.[1] However, the inherent ring strain of approximately 25.4 kcal/mol dictates a unique and often challenging conformational landscape that is profoundly influenced by substitution.[2] This guide provides a comprehensive technical overview of the principles and practices for the conformational analysis of 2-substituted azetidine derivatives. We will delve into the synergistic application of experimental techniques—primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—and computational modeling to elucidate the conformational preferences that govern molecular recognition and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of the azetidine scaffold.

The Azetidine Scaffold: More Than a Small Ring

The utility of the azetidine motif is evident in marketed drugs such as the antihypertensive agent azelnidipine and the MEK inhibitor cobimetinib.[2][3] Unlike more flexible five- and six-membered rings, the azetidine ring is not planar. It adopts a puckered conformation to alleviate torsional strain, leading to a dynamic equilibrium between two non-planar forms. The introduction of a substituent at the 2-position creates a stereocenter and introduces a significant conformational bias, favoring either a pseudo-axial or pseudo-equatorial orientation. Understanding and controlling this preference is paramount for rational drug design, as the spatial orientation of the substituent directly impacts interactions with biological targets.

The primary challenge in azetidine conformational analysis lies in the low energy barrier for ring inversion, which is often rapid on the NMR timescale at room temperature.[4] This necessitates a multi-faceted approach, combining various analytical techniques to build a complete and accurate picture of the molecule's behavior in both solid and solution phases.

Experimental Elucidation of Azetidine Conformation

Direct experimental observation remains the cornerstone of conformational analysis. While each technique has its limitations, their combined application provides a self-validating system for structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A View in Solution

NMR is the most powerful tool for studying the solution-state conformation of azetidines. The key is to extract stereochemically relevant information from various NMR parameters.

-

¹H NMR Coupling Constants (³JHH): The vicinal coupling constants between protons on adjacent carbons are related to the dihedral angle (φ) between them via the Karplus equation. For the azetidine ring, the coupling constants between the C2-proton and the two C3-protons (³J_H2,H3a_ and ³J_H2,H3b_) are particularly informative. A larger coupling constant typically corresponds to a dihedral angle approaching 180° (anti-periplanar), while a smaller coupling constant suggests a syn-clinal arrangement (~60°). By analyzing these couplings, one can infer the preferred puckering of the ring and the pseudo-axial or pseudo-equatorial orientation of the C2-substituent.[5]

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). For a 2-substituted azetidine, observing an NOE between the C2-proton and a C4-proton on the same face of the ring provides strong evidence for a specific puckered conformation.[5] For instance, a strong NOE between H2 and one of the H4 protons would indicate a cis relationship, helping to define the ring pucker.

-

¹⁵N NMR Spectroscopy: The chemical shift of the azetidine nitrogen is sensitive to its hybridization and electronic environment.[5] Changes in the N-substituent or conjugation with the C2-substituent can be observed in the ¹⁵N spectrum, providing indirect conformational information. For example, delocalization of the nitrogen lone pair into an adjacent aromatic system will significantly shift the resonance downfield.[6]

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[7] It yields precise bond lengths, bond angles, and torsional angles, serving as the "gold standard" for structural validation.

Causality in Experimental Choice: It is crucial to recognize that the crystal structure represents a single, low-energy conformation that may be influenced by crystal packing forces. It does not necessarily reflect the dynamic equilibrium present in solution. Therefore, the primary role of X-ray crystallography in this context is to:

-

Provide an unequivocal constitutional and configurational assignment.

-

Serve as a starting point and validation benchmark for computational models. A computational method that cannot accurately reproduce the X-ray structure is unlikely to reliably predict solution-phase behavior.

Computational Modeling: Rationalizing and Predicting Conformation

Computational chemistry is indispensable for interpreting experimental data and exploring the full conformational energy landscape.

Quantum Mechanics (QM): The Accuracy Standard

Density Functional Theory (DFT) is the most widely used QM method for molecules of this size.[8][9] DFT calculations are used to:

-

Determine Relative Energies: By performing geometry optimizations on different possible conformers (e.g., C2-substituent axial vs. equatorial), DFT can accurately predict their relative stabilities (ΔE or ΔG).

-

Predict NMR Parameters: DFT can calculate NMR chemical shifts and coupling constants. Comparing these calculated values to the experimental data is a powerful method for validating the predicted conformational ensemble.

-

Map the Ring Inversion Pathway: By performing a relaxed potential energy surface scan along the ring-puckering coordinate, DFT can determine the energy barrier for the conformational inversion.

Molecular Mechanics (MM): Exploring Conformational Space

Molecular Mechanics employs classical physics-based force fields to calculate molecular energy, making it much faster than QM.[10][11] MM is ideal for:

-

Conformational Searching: Running molecular dynamics simulations or systematic conformational searches with MM can identify all low-energy conformers for a given molecule.

-

Initial Structure Generation: The low-energy structures identified by MM can then be used as starting points for more accurate (and computationally expensive) DFT optimizations.

Trustworthiness through Force Field Selection: The accuracy of MM simulations is entirely dependent on the quality of the force field.[12] For novel heterocyclic systems like substituted azetidines, standard force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) may require careful validation.[10] It is best practice to first test the force field's ability to reproduce QM-optimized geometries and relative energies for a small, representative set of azetidine derivatives before applying it to a larger screening effort.

Integrated Workflow for Conformational Analysis

A robust and self-validating analysis relies on the tight integration of experimental and computational methods. The following workflow exemplifies this synergy.

Caption: Integrated workflow for azetidine conformational analysis.

Case Study: Conformational Preference of a 2-Aryl-Azetidine

Let's consider an N-Boc-2-phenylazetidine. The key conformational question is whether the phenyl group prefers a pseudo-axial or pseudo-equatorial position.

-

Hypothesis: Steric hindrance would suggest the larger phenyl group should prefer the less crowded pseudo-equatorial position.

-

Analysis:

-

NMR: In the ¹H NMR, the coupling constants between H2 and the two H3 protons are measured. A relatively large trans-coupling (~8-10 Hz) and a small cis-coupling (~5-7 Hz) would suggest a conformation where H2 is pseudo-axial, placing the phenyl group pseudo-equatorial. NOESY data showing a correlation between H2 and the cis-H4 proton would corroborate this.

-

Computational: DFT calculations (e.g., at the B3LYP/6-31G* level) would be performed on both the pseudo-axial and pseudo-equatorial conformers. The calculations would likely confirm that the pseudo-equatorial conformer is lower in energy.

-

Validation: The NMR coupling constants would be calculated for both DFT-optimized conformers. The calculated values for the pseudo-equatorial conformer should show better agreement with the experimental data, validating the conformational assignment.

-

The puckering of the azetidine ring itself can be quantified by its puckering amplitude and phase angle, which can be derived from crystallographic data or calculated computationally.[13][14] For a four-membered ring, the conformation is primarily described by a single puckering amplitude (q) and a phase angle (φ), which defines the degree and direction of the pucker.

Caption: Dynamic equilibrium of a 2-substituted azetidine ring.

Protocols

Protocol 1: Standard NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-substituted azetidine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence conformational equilibria.[13]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing.

-

Acquisition: Acquire the following spectra on a spectrometer of at least 400 MHz:

-

Standard ¹H NMR.

-

Standard ¹³C{¹H} NMR.

-

2D COSY to confirm proton-proton correlations.

-

2D NOESY or ROESY with a mixing time appropriate for a small molecule (e.g., 300-800 ms) to identify through-space interactions.

-

-

Data Processing: Process the spectra and carefully integrate peaks. Measure the vicinal ³JHH coupling constants from the high-resolution 1D ¹H spectrum.

Protocol 2: DFT Geometry Optimization and Energy Calculation

-

Structure Building: Build the initial 3D structures for the plausible conformers (e.g., C2-substituent axial and equatorial) in a molecular modeling program.

-

Initial Optimization: Perform an initial, low-cost geometry optimization using a Molecular Mechanics force field (e.g., GAFF).

-

DFT Input File: Create an input file for a DFT program (e.g., Gaussian, ORCA). Specify the following:

-

Method: A suitable functional (e.g., B3LYP for geometries, M06-2X for more accurate energies).

-

Basis Set: A Pople-style basis set like 6-31G(d) is often sufficient for initial optimizations.

-

Job Type: Opt Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms the structure is a true energy minimum.

-

Solvent Model: Use a continuum solvent model like PCM or SMD to simulate the solvent used in NMR experiments.

-

-

Execution and Analysis: Run the calculation. After completion, extract the final optimized geometries, the electronic energies, and the Gibbs free energies for each conformer to determine their relative populations.

Quantitative Data Summary

The following table provides representative data illustrating how experimental and computational values are compared. The values are hypothetical but typical for a 2-aryl-azetidine where the equatorial conformer is favored.

| Parameter | Conformer | ³J(H2, H3-cis) | ³J(H2, H3-trans) | Relative Energy (kcal/mol) |

| Experimental | N/A (Solution Average) | 6.8 Hz | 8.5 Hz | N/A |

| Calculated | Phenyl-Equatorial | 7.1 Hz | 8.9 Hz | 0.00 |

| Calculated | Phenyl-Axial | 8.2 Hz | 4.5 Hz | +2.1 |

The strong correlation between the experimental data and the calculated parameters for the equatorial conformer provides high confidence in the structural assignment.

Conclusion

The conformational analysis of 2-substituted azetidines is a non-trivial but essential task for leveraging their full potential in drug discovery. A superficial analysis can lead to erroneous structure-activity relationships and misguided optimization efforts. By embracing a holistic approach that integrates high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling, researchers can achieve a deep and accurate understanding of the conformational behavior of these valuable scaffolds. This knowledge-driven approach is fundamental to designing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

- O'Hagan, D. (n.d.). The ring pucker in azetidine derivatives can be influenced by...

- Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- Mori, T., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.

- (n.d.). Preparation of 2-substituted azetidines via C−H arylation.

- (n.d.). Structures of some azetidine-based drugs.

- Mousseau, J. J., & Bull, J. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.

- Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed.

- (n.d.). DFT calculations: molecular orbitals of azetidine and piperidine ligands and dyes.

- Yu, J., & MacKerell, A. D., Jr. (n.d.). Force fields for small molecules. PubMed Central.

- (n.d.). Force field (chemistry). Wikipedia.

- De Lacerda, L. T., & De Sousa, J. R. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- (n.d.). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. PubMed Central.

- Bott, T. M., & West, F. G. (2011).

- (n.d.). Force Fields for Small Molecules.

- (n.d.). Azetidines. Enamine.

- (n.d.). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. PubMed Central.

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Force field (chemistry) - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Reactivity of the Azetidine Ring in Organic Synthesis

Abstract